molecular formula C17H17ClN2O B14466626 N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride CAS No. 73932-31-7

N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride

Cat. No.: B14466626
CAS No.: 73932-31-7
M. Wt: 300.8 g/mol
InChI Key: UAPRRFNWLWPNDM-UHFFFAOYSA-N
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Description

N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride is a chemical compound that features a biphenyl group attached to an imidazole ring via a hydroxyethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride typically involves the reaction of 3-biphenylcarboxaldehyde with imidazole in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The biphenyl group can be reduced to form a cyclohexyl derivative.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a cyclohexyl derivative.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride
  • N-(2-(2-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride
  • N-(2-(3-Biphenylyl)-2-methoxyethyl)imidazole hydrochloride

Uniqueness

N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride is unique due to the specific positioning of the biphenyl group and the hydroxyethyl linker. This configuration can influence its binding affinity and specificity towards certain molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

73932-31-7

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

2-(1H-imidazol-1-ium-1-yl)-1-(3-phenylphenyl)ethanol;chloride

InChI

InChI=1S/C17H16N2O.ClH/c20-17(12-19-10-9-18-13-19)16-8-4-7-15(11-16)14-5-2-1-3-6-14;/h1-11,13,17,20H,12H2;1H

InChI Key

UAPRRFNWLWPNDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(C[NH+]3C=CN=C3)O.[Cl-]

Origin of Product

United States

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